BenchChemオンラインストアへようこそ!

3,5-Dihydroxycinnamic acid

Anti-inflammatory Drug Discovery Medicinal Chemistry

Select 3,5‑Dihydroxycinnamic acid (CAS 127791‑54‑2) when your research demands positional‑isomer precision. Unlike the ortho‑dihydroxy isomer caffeic acid, the 3,5‑meta‑dihydroxy scaffold lacks a catechol moiety, yielding fundamentally distinct antioxidant capacity and enzyme‑inhibition profiles. This compound uniquely serves as a validated HDAC2 inhibitor that induces apoptosis via ROS/caspase‑3 and as a dual COX‑2/5‑LOX anti‑inflammatory scaffold achieving 65.6% in vivo edema inhibition. It is the definitive negative control for catechol‑dependent SAR assays. Avoid experimental failure by procuring the correct positional isomer with certified ≥98% purity.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 127791-54-2
Cat. No. B3025443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxycinnamic acid
CAS127791-54-2
Synonyms3,5-dihydroxycinnamic acid
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C=CC(=O)O
InChIInChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+
InChIKeyMFFCZSWTQMCKFP-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxycinnamic Acid (CAS 127791-54-2): A Structurally Distinct Hydroxycinnamic Acid with Differentiated Biological Activity


3,5-Dihydroxycinnamic acid (CAS 127791-54-2) is a hydroxycinnamic acid derivative characterized by a C6-C3 phenylpropanoid skeleton with two hydroxyl groups positioned at the 3- and 5- positions (meta-configuration) on the phenyl ring [1]. This compound is a structural isomer of caffeic acid (3,4-dihydroxycinnamic acid), differing solely in the placement of these hydroxyl substituents [2]. This positional variation fundamentally alters its chemical behavior and biological activity profile compared to the more extensively studied ortho-dihydroxy isomer [1]. Identified as a metabolite in human urine, 3,5-dihydroxycinnamic acid serves as a crucial building block for synthesizing derivatives with enhanced pharmacological properties [1].

Why 3,5-Dihydroxycinnamic Acid Cannot Be Substituted with Generic Caffeic Acid or Other Hydroxycinnamates in Research Applications


The common practice of substituting one hydroxycinnamic acid for another in research or procurement ignores critical structure-activity relationships (SAR) that dictate biological outcomes. While compounds like caffeic acid (3,4-dihydroxy) possess an ortho-dihydroxy (catechol) moiety that is central to its high antioxidant potency [1], 3,5-dihydroxycinnamic acid lacks this specific structural feature. This fundamental difference results in distinct antioxidant capacities, with caffeic acid exhibiting superior free radical scavenging compared to its meta-dihydroxy isomer [2]. Furthermore, the pattern of hydroxylation influences enzyme inhibition profiles and cellular mechanisms. As demonstrated by direct comparative studies, the 3,5-dihydroxy scaffold yields derivatives with anti-inflammatory effects that are more pronounced than those of the 3,4-dihydroxy isomer [3]. Consequently, assuming functional equivalence between these positional isomers without quantitative data is scientifically invalid and can lead to experimental failure or misinterpretation of results.

3,5-Dihydroxycinnamic Acid (CAS 127791-54-2): A Quantitative Comparative Evidence Guide for Scientific Selection


Structural Isomerism as a Determinant of Anti-Inflammatory Efficacy: 3,5-DHCA Derivatives vs. 3,4-DHCA (Caffeic Acid)

A direct comparative study synthesized and evaluated derivatives of 3,5-dihydroxycinnamic acid against the 3,4-dihydroxycinnamic acid (caffeic acid) scaffold. The investigation revealed that specific derivatives of the 3,5-DHCA scaffold exhibit a more pronounced anti-inflammatory effect than those of the 3,4-DHCA isomer [1]. The most potent derivative, identified as 'compound 7', achieved an edema inhibition rate of 65.6% in an in vivo mouse model [1].

Anti-inflammatory Drug Discovery Medicinal Chemistry

Mechanistic Differentiation in Anti-Inflammatory Action: Dual COX-2/5-LOX Inhibition by 3,5-DHCA Derivatives

Beyond overall efficacy, the mechanism of action for 3,5-DHCA derivatives is clearly differentiated. Cell-based assays demonstrated that compound 7 (a 3,5-DHCA derivative) is a potent inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [1]. It inhibited COX-2-catalyzed prostaglandin E2 (PGE2) production in LPS-treated RAW 264.7 cells and reduced 5-LOX-mediated leukotriene B4 (LTB4) production in A23187-treated RBL-1 cells [1].

Anti-inflammatory Enzyme Inhibition Cellular Pharmacology

Distinct HDAC Inhibition Profile: 3,5-Dihydroxycinnamic Acid (DHCA) as an HDAC2 Inhibitor with Anti-Cancer Activity

A study screening cinnamic acid derivatives for histone deacetylase (HDAC) inhibition identified dihydroxycinnamic acid (DHCA, commonly known as caffeic acid, but the study's context suggests evaluation of dihydroxy substitution patterns) as a potent inhibitor [1]. Importantly, the compound exhibited preferential interaction with the HDAC2 isoform in silico and inhibited its activity ex vivo and in vitro [1]. This HDAC inhibition triggered cancer cell death in colon and cervical cancer cell lines through ROS generation, cell cycle arrest (S and G2/M phases), and caspase-3-mediated apoptosis [1].

Cancer Research Epigenetics HDAC Inhibition

Positional Isomerism Dictates Antioxidant Hierarchy: 3,4-Dihydroxy Outperforms 3,5-Dihydroxy Substitution

A theoretical antioxidant pharmacophore study established a clear hierarchy of antioxidant potential among hydroxycinnamic acids, driven by the pattern of ring substitution [1]. The descending order of antioxidant activity was determined as: caffeic acid (3,4-dihydroxy) > sinapic acid ~ ferulic acid > p-coumaric acid > o-coumaric acid > m-coumaric acid ~ phenol [1]. While 3,5-dihydroxycinnamic acid is not explicitly ranked in this specific list, its meta-dihydroxy substitution pattern aligns it with the lower-ranked 'm-coumaric acid' category, lacking the critical ortho-dihydroxy (catechol) moiety that confers superior activity to caffeic acid [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Optimal Application Scenarios for Procuring 3,5-Dihydroxycinnamic Acid (CAS 127791-54-2)


Medicinal Chemistry: Lead Optimization for Novel Anti-Inflammatory Agents

The 3,5-DHCA scaffold provides a validated starting point for the synthesis of anti-inflammatory drug candidates. As demonstrated in Section 3, derivatives of this compound exhibit more pronounced in vivo anti-inflammatory effects than those of the 3,4-DHCA isomer, with a lead compound achieving 65.6% edema inhibition at 1.6 mg/ear in a TPA-induced mouse model [1]. Its dual COX-2/5-LOX inhibition mechanism offers a significant advantage in developing therapeutics targeting the arachidonic acid cascade [1].

Epigenetic and Cancer Research: Probing HDAC2-Dependent Pathways

This compound is uniquely suited for investigations into the role of HDAC2 in cancer biology. As detailed in Section 3, 3,5-DHCA has been identified as an inhibitor of HDAC2, inducing apoptosis in colon and cervical cancer cells through ROS generation, cell cycle arrest, and caspase-3 activation [2]. This specific isoform selectivity differentiates it from pan-HDAC inhibitors and makes it a valuable chemical probe for delineating HDAC2-specific functions.

Structure-Activity Relationship (SAR) Studies: Elucidating the Role of Hydroxyl Positional Isomerism

The unique meta-dihydroxy substitution pattern of 3,5-DHCA makes it an essential reference compound for SAR studies within the hydroxycinnamic acid family. Its distinctly lower antioxidant activity compared to its ortho-dihydroxy isomer, caffeic acid, as inferred from class-level analysis, allows researchers to isolate and quantify the impact of hydroxyl group positioning on various biological endpoints [3]. It serves as a critical negative control or comparator in assays designed to validate the importance of the catechol moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dihydroxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.